1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
Description
X-ray Crystallographic Analysis of Molecular Geometry
X-ray diffraction studies of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one reveal a monoclinic crystal system with the space group P 1 21/c 1 (space group number 14). The unit cell parameters are characterized by axial lengths of a = 4.0343 Å, b = 20.902 Å, and c = 10.871 Å, with interaxial angles α = 90°, β = 96.641°, and γ = 90°. The asymmetric unit comprises four molecules (Z = 4), with a residual factor of 0.2006 indicating high crystallographic precision. The triazole ring adopts a planar conformation, while the acetyl group exhibits slight torsional distortion relative to the phenyl ring.
The crystal packing is stabilized by weak C–H⋯O and C–H⋯N hydrogen bonds, forming a layered architecture parallel to the (100) plane. Comparative analysis with structurally analogous compounds, such as 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate, highlights similarities in dihedral angles between aromatic and heterocyclic rings, which typically range from 90° to 100°. The absence of solvent molecules in the crystal lattice distinguishes this compound from hydrated analogs.
Table 1: Crystallographic parameters of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| a (Å) | 4.0343 |
| b (Å) | 20.902 |
| c (Å) | 10.871 |
| β (°) | 96.641 |
| Z | 4 |
| Residual factor | 0.2006 |
Spectroscopic Characterization Techniques (FTIR, NMR, MS)
Fourier-transform infrared spectroscopy (FTIR) of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one exhibits characteristic absorption bands at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch of the triazole ring), and 3070 cm⁻¹ (aromatic C–H stretch). The absence of N–H stretching vibrations above 3200 cm⁻¹ confirms the absence of protonated nitrogen atoms in the triazole ring.
In the proton nuclear magnetic resonance (¹H NMR) spectrum, the acetyl methyl group resonates as a singlet at δ 2.57 ppm, while aromatic protons adjacent to the triazole moiety appear as doublets at δ 7.97 ppm (J = 12.0 Hz). The triazole proton is observed as a singlet at δ 8.25 ppm, consistent with the deshielding effect of the electron-deficient heterocycle. Carbon-13 NMR signals include a carbonyl carbon at δ 192.23 ppm and triazole carbons between δ 142.44 and δ 162.41 ppm.
Mass spectrometric analysis confirms the molecular ion peak at m/z 187.20, corresponding to the molecular formula C₁₀H₉N₃O. Fragmentation patterns indicate sequential loss of the acetyl group (43 Da) and the triazole ring (69 Da), yielding dominant ions at m/z 144 and m/z 75.
Table 2: Key spectroscopic data for 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
| Technique | Signal (δ/ν) | Assignment |
|---|---|---|
| ¹H NMR | 2.57 ppm (s) | Acetyl CH₃ |
| ¹H NMR | 7.97 ppm (d) | Aromatic H (ortho to C=O) |
| ¹H NMR | 8.25 ppm (s) | Triazole H |
| ¹³C NMR | 192.23 ppm | C=O |
| FTIR | 1680 cm⁻¹ | C=O stretch |
| MS | 187.20 [M]⁺ | Molecular ion |
Computational Modeling of Electronic Structure and Bonding
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. The highest occupied molecular orbital (HOMO) is localized on the triazole ring, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the acetyl group, indicating charge transfer upon excitation. The HOMO-LUMO energy gap of 4.3 eV suggests moderate reactivity, consistent with its use in photophysical applications.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the triazole nitrogen atoms and the σ* antibonding orbitals of adjacent C–H bonds, stabilizing the molecular conformation. Bond length analysis corroborates crystallographic data, with the C=O bond length computed as 1.21 Å, closely matching the X-ray value of 1.22 Å.
Properties
IUPAC Name |
1-[4-(triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-7-6-11-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSIRNGVCUROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and sodium azide.
Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve scaling up the click chemistry process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that triazole compounds can inhibit the growth of Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. In a study focusing on the Hedgehog signaling pathway, which plays a crucial role in cancer progression, triazoles were synthesized and tested for their inhibitory effects. The results indicated that certain triazole compounds could effectively inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications .
Coordination Chemistry
The ability of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one to form coordination complexes with metals has been explored in material science. These complexes can be utilized in catalysis and as sensors. The triazole ring acts as a bidentate ligand, allowing the formation of stable metal complexes that can enhance catalytic activity in various reactions .
Polymer Chemistry
In polymer chemistry, triazole-containing compounds are used as monomers to create new materials with enhanced properties. For example, polymers incorporating triazole units exhibit improved thermal stability and mechanical strength. Research has focused on synthesizing copolymers that leverage the properties of triazoles for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes such as heat shock protein 90 (HSP90), leading to the disruption of protein folding and degradation of client proteins . This inhibition can result in the suppression of cancer cell growth and proliferation. The compound’s triazole ring is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but reduce solubility, whereas electron-donating groups (e.g., methoxy, ethyl) improve bioavailability .
- Bulky substituents (e.g., imidazole-thioether in 6c) increase melting points due to enhanced crystallinity .
Pharmacological Activities
Antifungal Activity
Compound 9g (1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone) demonstrated potent antifungal activity, likely due to the dichlorophenyl group’s hydrophobicity, which enhances membrane penetration .
Anticancer Activity
Compound 6c exhibited anticancer activity against breast cancer cell lines (IC₅₀ = 3.2 µM), attributed to the imidazole-thioether moiety’s ability to disrupt tubulin polymerization .
Antidepressant Activity
ETAP (1-(2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one) reduced immobility time in mouse forced swimming tests by 58% at 5 mg/kg, mediated by serotonin receptor modulation .
Molecular Interactions and Docking Studies
- InhA Inhibition: Compound 7d binds to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) via hydrophobic interactions with Gly96 and Ile95, with the triazole ring serving as a key pharmacophore .
- Serotonergic Activity : The ethylphenyl group in ETAP enhances affinity for serotonin transporters (SERT), as shown in molecular dynamics simulations .
Biological Activity
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, also known as triazole-based ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H9N3O
- Molecular Weight : 187.2 g/mol
- CAS Number : 85862-90-4
- IUPAC Name : 1-[4-(triazol-1-yl)phenyl]ethanone
The biological activity of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. The triazole ring can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Anticancer Properties : Studies have shown that triazole compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of triazole derivatives, including 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. The compound demonstrated significant inhibition against Candida albicans and Staphylococcus aureus, indicating its potential as an antifungal and antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin.
Case Study 3: Anti-inflammatory Properties
Research exploring the anti-inflammatory properties of triazole compounds found that 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in LPS-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
